6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine
Description
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridazin-3-amine |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-7-6-14-9-5-4-8(11)12-13-9/h4-5H,6-7H2,1-3H3,(H2,11,12) |
InChI Key |
LOJQWXFZNNKOGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCOC1=NN=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 3-Amino-6-methoxypyridazine
A crucial intermediate is 3-amino-6-methoxypyridazine , which can be synthesized by nucleophilic substitution of 3-amino-6-chloropyridazine with sodium methoxide in methanol. This reaction is typically carried out in a sealed Carius tube at elevated temperature (~20 hours), followed by purification steps involving charcoal treatment and recrystallization. The product is obtained as a white crystalline solid with a melting point of 103-105 °C.
| Step | Reagents & Conditions | Yield/Notes |
|---|---|---|
| 1 | 3-amino-6-chloropyridazine + sodium methoxide in methanol | Sealed tube, 20 h, elevated temp |
| 2 | Workup: filtration, evaporation, recrystallization | White crystalline solid, mp 103-105 °C |
This intermediate provides the amino group at position 3 and a methoxy substituent at position 6, which can be further modified.
Introduction of the Bulky Alkoxyethyl Group at Position 6
To install the bulky 2-[(1,1-dimethylethyl)oxy]ethyl substituent on the pyridazine ring at position 6, etherification reactions are employed. The general approach involves nucleophilic substitution of a leaving group (e.g., chloro or methoxy) at position 6 with the corresponding alkoxyethyl nucleophile.
The alkoxyethyl moiety is typically introduced as a protected or pre-formed ether such as a tert-butyl-protected hydroxyethyl derivative, which ensures the stability of the bulky group during the reaction.
Representative Etherification Procedure
While specific protocols for this exact compound are scarce, analogous etherifications in related pyridazine systems use the following conditions:
| Parameter | Details |
|---|---|
| Solvent | Polar aprotic solvents like DMF or THF |
| Base | Potassium carbonate or sodium hydride |
| Temperature | Room temperature to 80 °C |
| Time | Several hours to overnight |
| Atmosphere | Inert atmosphere (nitrogen or argon) |
| Purification | Column chromatography or preparative HPLC |
For example, a procedure analogous to the preparation of 3-amino-6-methoxypyridazine involves substitution of 3-amino-6-chloropyridazine with sodium alkoxide derived from 2-[(1,1-dimethylethyl)oxy]ethanol under reflux conditions.
Catalytic Methods
In some cases, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination or etherification) may be employed to install complex substituents on heterocycles. Although no direct report for this compound was found, related compounds have been synthesized using palladium catalysts such as PdCl2(PPh3)2 or Pd(PPh3)4 with bases like potassium carbonate in mixed solvents (THF/water or DMF/water) under inert atmosphere.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for related pyridazine etherification and amination reactions, which can be adapted for the preparation of this compound:
Analytical Data and Purification
- Purification is typically achieved by silica gel chromatography using dichloromethane or ethyl acetate/petroleum ether mixtures.
- Analytical confirmation involves melting point determination, 1H NMR spectroscopy, and mass spectrometry.
- For example, related compounds show characteristic 1H NMR signals for aromatic protons and methoxy/alkoxy groups, and MS confirms molecular ion peaks consistent with the expected molecular weight.
Summary and Outlook
The preparation of This compound relies on:
- Starting from 3-amino-6-chloropyridazine or 3-amino-6-methoxypyridazine intermediates.
- Performing nucleophilic substitution or palladium-catalyzed etherification to introduce the bulky alkoxyethyl substituent.
- Employing inert atmosphere and controlled temperature to optimize yields.
- Purifying the final product by chromatographic techniques and confirming structure by spectroscopic methods.
While direct literature on this exact compound is limited, the synthesis can be inferred and adapted from closely related pyridazine derivatives and etherification methodologies documented in the chemical literature.
Chemical Reactions Analysis
Types of Reactions
6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or ether linkage, where nucleophiles such as halides or alkoxides replace existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions can be conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridazinamine derivatives with various functional groups.
Scientific Research Applications
6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Analysis
- Tert-butyl ether: Present in 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine and buprofezin. In buprofezin, it contributes to insecticidal activity by disrupting chitin synthesis .
- Amine group : The 3-pyridazinamine moiety may interact with biological targets (e.g., enzymes, receptors) similarly to oxymatrine’s tertiary amine, which modulates cytochrome P-450 and enhances chemotherapeutic activation .
Pharmacological and Toxicological Insights
- Oxymatrine vs. Matrine: Oxymatrine demonstrates superior hepatoprotective and antitumor effects compared to matrine, reducing ALT (55%↓), γ-GT (42%↓), and tumor nodules (60%↓) in rat models . It also synergizes with cyclophosphamide, reducing required doses by 50% while maintaining efficacy .
Metabolic and Structural Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
